molecular formula C14H16N2O3 B3034890 5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 24706-49-8

5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B3034890
CAS No.: 24706-49-8
M. Wt: 260.29 g/mol
InChI Key: YAUMXBXKBGPOJL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C14H16N2O3. It is known for its unique structure, which includes a cyclohexenone ring substituted with a nitrophenylamino group.

Preparation Methods

The synthesis of 5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

5,5-dimethyl-3-(4-nitroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2)8-11(7-13(17)9-14)15-10-3-5-12(6-4-10)16(18)19/h3-7,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUMXBXKBGPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200632
Record name 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24706-49-8
Record name 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24706-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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